

Assessing the specificity of GSK356278 in kinase inhibitor screens

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Compound of Interest

Compound Name: GSK356278

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Assessing the Specificity of GSK356278: A Guide for Researchers

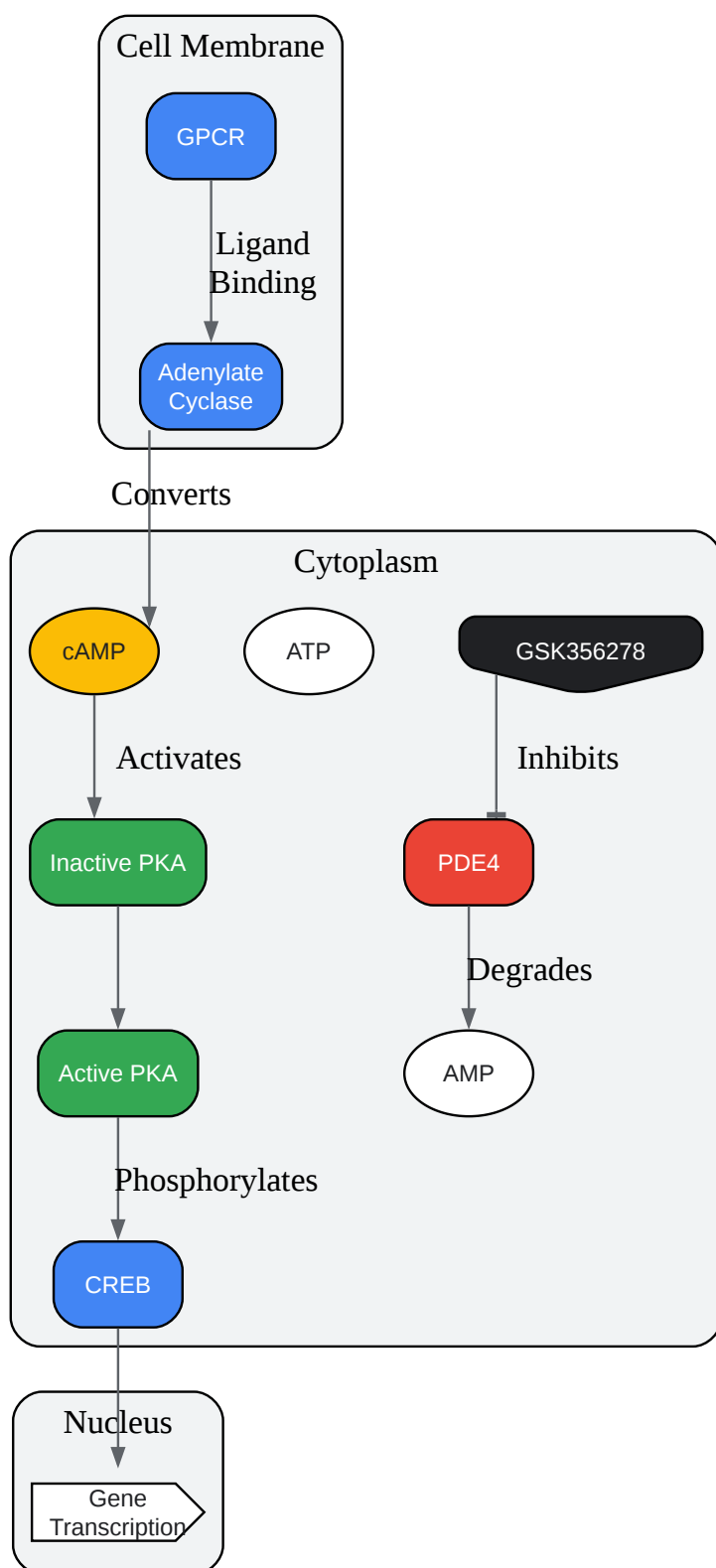
An Objective Comparison of **GSK356278**, a Phosphodiesterase 4 (PDE4) Inhibitor, for Researchers, Scientists, and Drug Development Professionals.

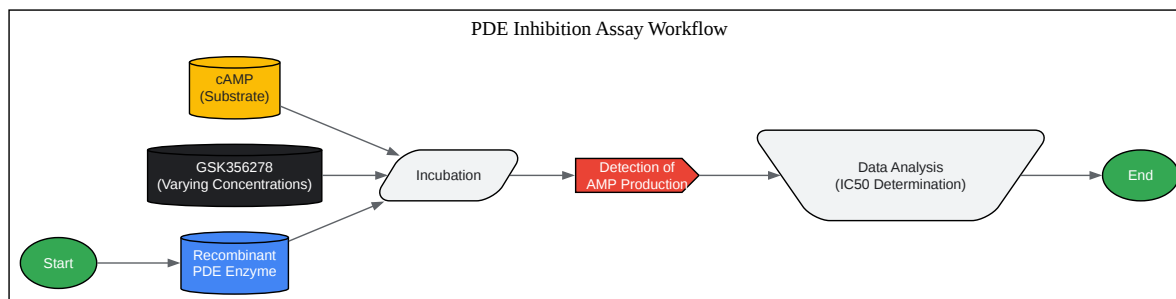
This guide provides a comprehensive analysis of the specificity of **GSK356278**, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. While the initial query referred to kinase inhibitor screens, it is important to clarify that **GSK356278**'s primary mechanism of action is the inhibition of PDE4, not protein kinases. This document will therefore focus on its selectivity within the phosphodiesterase enzyme family, its pharmacological profile, and a comparison with other relevant PDE4 inhibitors.

Introduction to GSK356278 and its Mechanism of Action

GSK356278 is a brain-penetrant small molecule inhibitor of phosphodiesterase 4 (PDE4).^{[1][2]} PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, **GSK356278** leads to an elevation of intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and cAMP response element-binding protein (CREB). This mechanism is associated with therapeutic benefits in models of psychiatric and neurological disorders.^[2]

The signaling pathway modulated by **GSK356278** is illustrated below:





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References

- 1. GSK356278, a potent, selective, brain-penetrant phosphodiesterase 4 inhibitor that demonstrates anxiolytic and cognition-enhancing effects without inducing side effects in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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